molecular formula C11H11ClN2O B8752347 6-Chloro-N-(2-methylbut-3-yn-2-yl)pyridine-3-carboxamide CAS No. 102905-24-8

6-Chloro-N-(2-methylbut-3-yn-2-yl)pyridine-3-carboxamide

Cat. No. B8752347
M. Wt: 222.67 g/mol
InChI Key: BNPOIOWUWYGKFL-UHFFFAOYSA-N
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Patent
US05529978

Procedure details

A 500 ml three neck flask was equipped with a mechanical stirrer, a thermometer, addition funnel, a gas inlet and a cooling bath. 6-Chloronicotinic acid (15.0 gm, 0.095 mole) along with dry THF (150 ml) was placed in this flask and was cooled to about -20° C. under a nitrogen atmosphere. Triethylamine (9.8 gm, 0.10 mole) was added in one portion, followed by the dropwise addition of methanesulfonyl chloride (11.4 gm, 0.01 mole) while maintaining the reaction mixture at -10° to -20° C. Upon complete addition of methanesulfonyl chloride, the mixture was stirred at about -20° C. for one hour. 1,1-Dimethylpropargyl amine (11.9 gm, 0.14 mole) was added gradually while keeping the reaction mixture below -10° C., then was stirred at this temperature for 1 hour. The resulting product was processed in a manner analogous to that described in example 3a. Recrystallization of the crude product from a mixture of hexane and methylene chloride (95:5) afforded 19 gm pure product.
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
11.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1,1-Dimethylpropargyl amine
Quantity
11.9 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][N:3]=1.C([N:13]([CH2:16][CH3:17])CC)C.[CH3:18]S(Cl)(=O)=O.[CH2:23]1COC[CH2:24]1>>[CH3:18][C:16]([NH:13][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[N:3][CH:4]=1)([CH3:17])[C:23]#[CH:24]

Inputs

Step One
Name
three
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
9.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
11.4 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Six
Name
1,1-Dimethylpropargyl amine
Quantity
11.9 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at about -20° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a thermometer, addition funnel, a gas inlet and a cooling bath
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture at -10° to -20° C
CUSTOM
Type
CUSTOM
Details
the reaction mixture below -10° C.
STIRRING
Type
STIRRING
Details
was stirred at this temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crude product
ADDITION
Type
ADDITION
Details
from a mixture of hexane and methylene chloride (95:5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C#C)(C)NC(C1=CN=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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